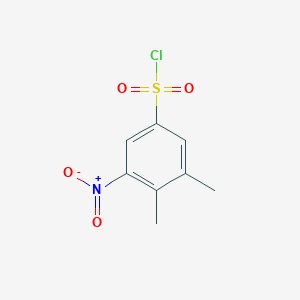

3,4-二甲基-5-硝基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar sulfonyl chlorides and nitrobenzene derivatives. For instance, the synthesis of various nitrobenzene sulfonamide derivatives from sulfonyl chlorides is described, indicating the reactivity of such compounds with amines and amino acid esters . Additionally, the synthesis of a sulfonamide molecule from a nitroaniline and a sulfonyl chloride is reported, which could be analogous to the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfonyl chlorides with amines or amino acid esters to produce sulfonamide derivatives . Another synthesis route involves the reaction of nitroaniline with sulfonyl chloride to produce a sulfonamide molecule . These methods suggest that "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" could potentially be synthesized through similar reactions with appropriate amines or anilines.

Molecular Structure Analysis

The molecular structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized using single-crystal X-ray diffraction (SCXRD) studies and spectroscopic tools . This provides a precedent for the detailed structural analysis of nitrobenzene sulfonamide derivatives, which could be applied to "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in various chemical reactions is documented. For example, the reaction of dimethyl (2-hydroxy-5-nitrobenzyl) sulfonium salts with tryptophan ethyl ester in aqueous solutions is described, leading to the formation of diastereomeric monosubstitution products . This indicates that nitrobenzene derivatives can undergo nucleophilic substitution reactions. Additionally, the reactivity of the radical anion of 1-bromo-4-nitrobenzene in an ionic liquid is discussed, which contrasts with its behavior in conventional solvents . These findings suggest that "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" may also exhibit unique reactivity in different solvents or conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their interaction with proteins, stability in various pH conditions, and the formation of complexes with other molecules, are explored . For instance, the stability of Meisenheimer complexes formed by the reaction of 1,3,5-trinitrobenzene with aliphatic amines in dimethyl sulfoxide is studied, which could be relevant to the stability of similar complexes involving "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" . Additionally, the thermodynamic interactions in binary mixtures of dimethyl sulfoxide with various substituted benzenes are reported, which could inform the solubility and miscibility of the compound .

科学研究应用

蛋白质修饰

3,4-二甲基-5-硝基苯磺酰氯已被用于制备水溶性试剂,用于蛋白质修饰。这些试剂选择性地修饰色氨酸和半胱氨酸等氨基酸,对与蛋白质如凝血酶的反应特别有效。这种应用对涉及蛋白质结构和功能的研究具有重要意义(Horton & Tucker, 1970)。

磺化衍生物的合成

该化合物在合成各种二甲基苯胺的磺化衍生物中发挥作用。这些衍生物是染料、药物和其他化学品生产中的关键中间体(Courtin & Tobel, 1980)。

计算和结构分析

在计算化学中,已合成和表征了3,4-二甲基-5-硝基苯磺酰氯的衍生物,为了提供关于分子相互作用和电子性质的见解。这项研究对于理解分子行为并设计具有所需性质的新分子至关重要(Murthy et al., 2018)。

聚合物科学

该化合物已被用于合成含有非共面单元的新型聚(酯-亚酰胺)。这些聚合物表现出优异的溶解性和高热稳定性,使它们成为电子和航空航天领域先进应用的潜在材料(Liaw等,2004)。

气相电子衍射研究

涉及气相电子衍射和量子化学分析的研究,包括从3,4-二甲基-5-硝基苯磺酰氯衍生的磺胺分子,为了提供有关分子结构和构象动力学的宝贵数据。这项研究对于理解这些分子的物理性质至关重要(Petrov et al., 2009)。

属性

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYOBCPIMJWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)